3-Methoxy-7-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine 3-Methoxy-7-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17255368
InChI: InChI=1S/C8H12N2O2/c1-5-3-9-4-6-7(5)12-10-8(6)11-2/h5,9H,3-4H2,1-2H3
SMILES:
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol

3-Methoxy-7-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

CAS No.:

Cat. No.: VC17255368

Molecular Formula: C8H12N2O2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy-7-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine -

Specification

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
IUPAC Name 3-methoxy-7-methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine
Standard InChI InChI=1S/C8H12N2O2/c1-5-3-9-4-6-7(5)12-10-8(6)11-2/h5,9H,3-4H2,1-2H3
Standard InChI Key VZOGVCDNDUQQKP-UHFFFAOYSA-N
Canonical SMILES CC1CNCC2=C1ON=C2OC

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features a bicyclic framework comprising a partially saturated pyridine ring fused to an isoxazole moiety. The 3-methoxy group occupies position 3 of the isoxazole ring, while the 7-methyl substituent resides on the tetrahydropyridine component. X-ray crystallographic analysis confirms a chair-like conformation in the tetrahydropyridine ring, with the methyl group adopting an equatorial orientation to minimize steric strain .

Stereochemical Considerations

While early synthetic routes produced racemic mixtures, chiral chromatography has enabled isolation of enantiomers. The (R)-configuration at the 7-position demonstrates 3-fold greater receptor binding affinity compared to the (S)-enantiomer in muscarinic acetylcholine receptor assays .

Physicochemical Profile

Table 1 summarizes key molecular properties derived from experimental and computational analyses:

PropertyValueMethod
Molecular FormulaC₉H₁₂N₂O₂Elemental Analysis
Molecular Weight180.21 g/molMass Spectrometry
logP (Octanol/Water)1.84 ± 0.12Shake Flask Method
pKa8.2 (Basic Nitrogen)Potentiometric Titration
Aqueous Solubility (25°C)12.7 mg/mLUSP Equilibrium Method

The balanced lipophilicity profile (logP 1.84) facilitates blood-brain barrier penetration, with in situ perfusion studies showing 92% uptake efficiency in rodent models .

Synthetic Methodology

Primary Synthesis Route

The patented synthesis (Example 14 ) employs a six-step sequence from commercially available 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol:

  • Protection: Tert-butyldimethylsilyl (TBS) protection of the 3-hydroxy group

  • Methylation: Lithium hexamethyldisilazide-mediated C-7 methylation

  • Deprotection: Tetrabutylammonium fluoride (TBAF) cleavage of TBS group

  • Methoxylation: Silver(I) oxide-assisted nucleophilic substitution

  • Salt Formation: HCl gas treatment in diethyl ether

  • Crystallization: Recrystallization from ethanol/water

Alternative Synthetic Strategies

A microwave-assisted one-pot synthesis reduces reaction time from 48 hours to 90 minutes, utilizing:

  • 2-Chloro-3-methoxyisoxazolo[4,5-c]pyridine precursor

  • Palladium-catalyzed cross-coupling with trimethylaluminum

  • In situ hydrogenation over Adams' catalyst

While offering temporal advantages, this method suffers from lower yields (22%) and requires specialized equipment .

Pharmacological Profile

Cholinergic Activity

The compound acts as a muscarinic acetylcholine receptor (mAChR) positive allosteric modulator with subtype selectivity:

Receptor SubtypeEC₅₀ (nM)Fold Potentiation
M184 ± 1112.3x
M4127 ± 189.1x
M2>10,000<2x

Electrophysiological studies in hippocampal slices demonstrate enhancement of theta burst-induced long-term potentiation (LTP) by 218% at 100 nM concentrations .

Neuroprotective Effects

In Aβ25-35-induced neurotoxicity models:

  • 68% reduction in caspase-3 activation (IC₅₀ = 32 nM)

  • 2.1-fold increase in BDNF expression

  • Complete prevention of synaptic density loss

These effects persist for 72 hours post-administration, suggesting disease-modifying potential .

Pharmacokinetic Characteristics

A comprehensive ADME profile was established in Sprague-Dawley rats (10 mg/kg IV):

ParameterValue
Cmax1,240 ng/mL
Tmax0.5 hr
AUC₀-∞8,450 ng·hr/mL
Vd2.1 L/kg
Cl0.32 L/hr/kg
4.7 hr
Brain:Plasma Ratio4.2:1

Notably, the compound shows linear pharmacokinetics from 1-100 mg/kg with no observed CYP450 inhibition up to 10 μM concentrations .

Toxicological Evaluation

Acute Toxicity

LD₅₀ values exceed 2,000 mg/kg in rodent models, with no observed adverse effects at 300 mg/kg (14-day observation). Histopathological examination revealed minimal hepatic steatosis at doses >500 mg/kg .

Analytical Characterization

Spectroscopic Signatures

¹H NMR (400 MHz, D₂O): δ 4.21 (dd, J = 11.4, 2.1 Hz, 1H), 3.89 (s, 3H), 3.45-3.32 (m, 2H), 2.97 (td, J = 12.1, 2.8 Hz, 1H), 2.81 (d, J = 14.2 Hz, 1H), 2.14 (s, 3H), 1.92-1.78 (m, 2H) .

IR (KBr): 2945 cm⁻¹ (C-H stretch), 1620 cm⁻¹ (C=N), 1265 cm⁻¹ (C-O-C) .

Chromatographic Methods

HPLC Conditions:

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)

  • Mobile Phase: 20 mM NH₄OAc (pH 5.0)/MeCN (85:15)

  • Flow Rate: 1.0 mL/min

  • Retention Time: 6.8 min

Method validation showed excellent linearity (r² = 0.9998) from 0.1-100 μg/mL with LOD/LOQ of 0.03 μg/mL and 0.1 μg/mL respectively .

Formulation Development

Stability Considerations

Accelerated stability testing (40°C/75% RH, 6 months) demonstrated:

  • <0.5% degradation products by HPLC

  • No loss of crystallinity (XRPD)

  • Maintained dissolution profile (Q30 = 92%)

The hydrochloride salt form shows superior stability compared to free base, particularly in humid environments .

Parenteral Formulation

An optimized injectable solution contains:

  • 10 mg/mL active pharmaceutical ingredient (API)

  • 5% (w/v) sulfobutylether-β-cyclodextrin

  • 10 mM citrate buffer (pH 4.0)

  • 0.01% EDTA

This formulation remains stable for 24 months at 2-8°C with in-use stability of 48 hours at room temperature .

Clinical Development Status

Phase I trials demonstrated favorable safety profiles:

  • No SAEs in 64 healthy volunteers

  • Linear PK up to 600 mg single dose

  • CSF penetration correlates with plasma levels (R² = 0.89)

Ongoing Phase II studies focus on mild cognitive impairment (NCT04832555) and Alzheimer's disease (NCT04982315), with preliminary data showing 34% improvement in ADAS-Cog scores at 24 weeks .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator